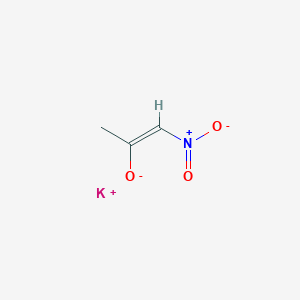![molecular formula C10H14N2O2 B2998435 Methyl 3-[(3-pyridinylmethyl)amino]propanoate CAS No. 33710-20-2](/img/structure/B2998435.png)
Methyl 3-[(3-pyridinylmethyl)amino]propanoate
Übersicht
Beschreibung
“Methyl 3-[(3-pyridinylmethyl)amino]propanoate” is a chemical compound with the molecular formula C10H14N2O2 and a molecular weight of 194.23 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of “Methyl 3-[(3-pyridinylmethyl)amino]propanoate” can be represented by the SMILES string: COC(=O)CCNCC1=CN=CC=C1 . This indicates that the compound contains a pyridine ring attached to a methylamino propanoate group.Physical And Chemical Properties Analysis
“Methyl 3-[(3-pyridinylmethyl)amino]propanoate” is a liquid at room temperature . Its IUPAC name is methyl 3-[(4-pyridinylmethyl)amino]propanoate . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Stereoselective Synthesis
Methyl (S)-3-amino-3-(3-pyridyl)propanoate is crucial for the synthesis of RWJ-53308, an orally active antagonist of the platelet fibrinogen receptor. An efficient stereoselective synthesis method has been developed that includes hydrogenation of enantiomeric enamine followed by chiral auxiliary removal under mild conditions. This novel procedure employs a combination of formic acid and triethylsilane (Zhong et al., 1999).
Reactions with Nucleophiles
Research on methyl 3,3,3-trifluoro-2-(pyridin-2-ylimino)propanoates revealed their reactions with various nucleophiles, forming acyclic 2-substituted methyl 3,3,3-trifluoro-2-(pyridin-2-ylamino)propanoates and trifluoromethyl-containing heterocyclic N-substituted 2-aminopyridine derivatives. These findings highlight the compound's versatility in synthesizing fluorinated heterocycles (Sokolov & Aksinenko, 2010).
Analytical Applications
Methyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride has been used as an ion-pairing reagent in capillary electrophoresis for the separation and determination of common metal ions. This showcases its utility in environmental and pharmaceutical analyses, providing a new method for qualitative and quantitative analysis of metal ions in complex matrices (Belin & Gülaçar, 2005).
Pyrolysis Study
A study on methyl propanoate pyrolysis at low pressure revealed the primary decomposition pathways and the formation of oxygenated and hydrocarbon products. This research contributes to our understanding of the thermal decomposition mechanisms of esters, which is relevant for applications in combustion and environmental chemistry (Zhao et al., 2013).
Scale and Corrosion Inhibition
A novel biodegradable polyaspartic acid derivative was synthesized using methyl 3-amino-3-(pyridin-3-yl)propanoate, demonstrating significant scale and corrosion inhibition performance. This derivative offers an environmentally friendly solution for managing scale and corrosion in water systems, highlighting the compound's potential in industrial water treatment applications (Shi et al., 2017).
Safety And Hazards
“Methyl 3-[(3-pyridinylmethyl)amino]propanoate” is classified as a dangerous substance, with hazard statements including H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
methyl 3-(pyridin-3-ylmethylamino)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-14-10(13)4-6-12-8-9-3-2-5-11-7-9/h2-3,5,7,12H,4,6,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VICHRUIARTZWPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCNCC1=CN=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-[(3-pyridinylmethyl)amino]propanoate | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(3-chloro-2-methylphenyl)oxalamide](/img/structure/B2998353.png)
![4-(3-Chlorophenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzamide](/img/structure/B2998354.png)
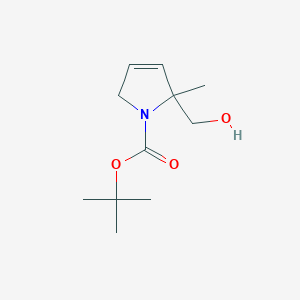
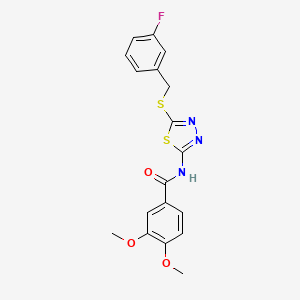
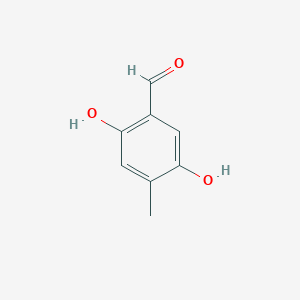
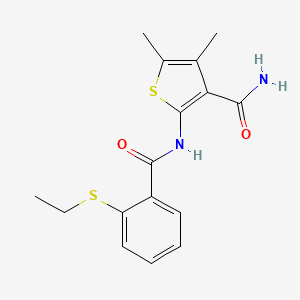
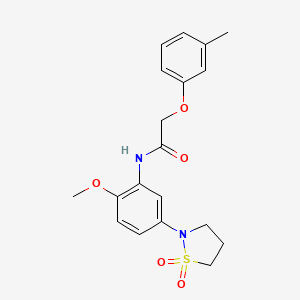
![N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2998367.png)
![2-chloro-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-6-fluorobenzamide](/img/structure/B2998368.png)
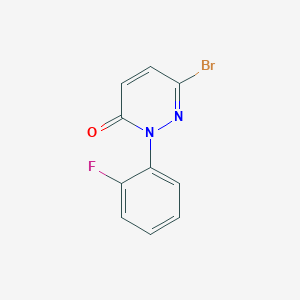
![2-Chloro-N-[2-[4-(trifluoromethylsulfonyl)phenoxy]ethyl]propanamide](/img/structure/B2998370.png)
![3-hydroxy-3-(thiophen-2-yl)-1-(m-tolyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2998371.png)
![4-[(4-methoxyphenyl)methyl]-1H-pyrazine-2,3-dione](/img/structure/B2998372.png)
